molecular formula C23H34N2O B12754803 9-(2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-10-undecenamide CAS No. 102613-12-7

9-(2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-10-undecenamide

Cat. No.: B12754803
CAS No.: 102613-12-7
M. Wt: 354.5 g/mol
InChI Key: IVQAMXQLTLXQBJ-UHFFFAOYSA-N
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Description

9-(10-Undecenamido)julolidine is a compound that belongs to the class of julolidine derivatives. Julolidine is a nitrogen-containing heterocyclic compound known for its unique fluorescent properties. The incorporation of an undecenamido group at the 9th position of the julolidine ring enhances its chemical and physical properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(10-Undecenamido)julolidine typically involves the reaction of julolidine with 10-undecenoic acid or its derivatives. One common method is the amidation reaction, where julolidine is reacted with 10-undecenoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield 9-(10-Undecenamido)julolidine .

Industrial Production Methods

Industrial production of 9-(10-Undecenamido)julolidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9-(10-Undecenamido)julolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-(10-Undecenamido)julolidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-(10-Undecenamido)julolidine is primarily based on its fluorescent properties. The compound can interact with various molecular targets, leading to changes in its fluorescence intensity. These interactions can be used to monitor changes in the local environment, such as pH, viscosity, and the presence of specific ions or molecules. The molecular pathways involved include intramolecular charge transfer (ICT) and photoinduced electron transfer (PET) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(10-Undecenamido)julolidine is unique due to the presence of the undecenamido group, which enhances its solubility and reactivity compared to other julolidine derivatives. This makes it particularly useful in applications requiring specific interactions with biological molecules or materials .

Properties

CAS No.

102613-12-7

Molecular Formula

C23H34N2O

Molecular Weight

354.5 g/mol

IUPAC Name

9-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)undec-10-enamide

InChI

InChI=1S/C23H34N2O/c1-2-18(10-6-4-3-5-7-13-22(24)26)21-16-19-11-8-14-25-15-9-12-20(17-21)23(19)25/h2,16-18H,1,3-15H2,(H2,24,26)

InChI Key

IVQAMXQLTLXQBJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCCCCCCC(=O)N)C1=CC2=C3C(=C1)CCCN3CCC2

Origin of Product

United States

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